molecular formula C15H13ClO2 B6397151 6-Chloro-2-(2,3-dimethylphenyl)benzoic acid, 95% CAS No. 1261993-65-0

6-Chloro-2-(2,3-dimethylphenyl)benzoic acid, 95%

Cat. No. B6397151
CAS RN: 1261993-65-0
M. Wt: 260.71 g/mol
InChI Key: NTNFVBUYXIJAIG-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,3-dimethylphenyl)benzoic acid, or 6-Cl-2-DMPBA, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 107-108°C and a boiling point of 218-220°C. It is soluble in organic solvents such as methanol, ethanol, and dimethylsulfoxide (DMSO). 6-Cl-2-DMPBA is widely used in organic synthesis, as a reagent for the synthesis of a variety of organic compounds, and in the study of biochemical and physiological processes.

Scientific Research Applications

6-Cl-2-DMPBA has many applications in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, such as esters, amides, and thiols. It is also used as a key intermediate in the synthesis of drugs and other biologically active compounds. Additionally, it is used in the study of biochemical and physiological processes, such as enzyme inhibition, drug metabolism, and signal transduction.

Mechanism of Action

6-Cl-2-DMPBA is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. It inhibits the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins involved in inflammation and pain.
Biochemical and Physiological Effects
6-Cl-2-DMPBA has anti-inflammatory and analgesic effects. It inhibits the production of prostaglandins, which are involved in inflammation and pain. It also has antioxidant properties, which can help protect cells from oxidative damage. Additionally, it has been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

6-Cl-2-DMPBA is a useful reagent in organic synthesis and has many applications in scientific research. It is relatively easy to synthesize and has a wide range of uses. However, it is not recommended for use in therapeutic applications, as it can cause serious side effects. Additionally, it can be toxic if mishandled or used in excessive amounts.

Future Directions

The potential of 6-Cl-2-DMPBA is far from being fully explored. There are many research areas which could benefit from further investigation. These include its use in the synthesis of drugs and other biologically active compounds, its potential as an anti-cancer agent, and its role in drug metabolism and signal transduction. Additionally, further research could be conducted to explore its potential as an antioxidant and its effects on inflammation and pain.

Synthesis Methods

6-Cl-2-DMPBA is synthesized through a multistep reaction of 2,3-dimethylphenylacetic acid and chloroacetic acid. The reaction is conducted in aqueous sodium hydroxide solution at a temperature of 80-90°C. The reaction is then followed by crystallization, filtration, and drying to obtain the 6-Cl-2-DMPBA.

properties

IUPAC Name

2-chloro-6-(2,3-dimethylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-5-3-6-11(10(9)2)12-7-4-8-13(16)14(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNFVBUYXIJAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C(=CC=C2)Cl)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688943
Record name 3-Chloro-2',3'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261993-65-0
Record name 3-Chloro-2',3'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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